molecular formula C20H16O3S B12428192 3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid

3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid

Cat. No.: B12428192
M. Wt: 336.4 g/mol
InChI Key: UFJARPROIBLYDR-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid is a synthetic cinnamic acid derivative designed for research and development applications. This compound features a unique molecular architecture combining a benzyloxy-protected phenyl ring and a thienyl group on an acrylic acid backbone. This structure is characteristic of scaffolds used in medicinal chemistry and materials science. The primary research applications of this compound are anticipated to be in pharmaceutical development and organic synthesis. Acrylic acid derivatives with aromatic and heteroaromatic substituents are frequently investigated as key intermediates in the synthesis of complex molecules for drug discovery . The benzyloxy group can serve as a protective group for a phenolic hydroxyl, allowing for selective chemical transformations elsewhere in the molecule . Furthermore, the conjugated system and the presence of a carboxylic acid make it a potential candidate for creating novel polymers or organic electronic materials. While the specific biological profile of this exact compound requires empirical determination, analogous structures are explored for their bioactive properties. For instance, related quinoxaline-based molecules have demonstrated significant antiproliferative activity against various cancer cell lines, underscoring the value of such heterocyclic systems in anticancer research . Researchers can utilize this compound as a building block to develop new therapeutic candidates or functional materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C20H16O3S

Molecular Weight

336.4 g/mol

IUPAC Name

3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)

InChI Key

UFJARPROIBLYDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Base : Piperidine (0.1–0.3 eq) or pyridine.
  • Solvent : Toluene or acetic acid for azeotropic water removal.
  • Temperature : Reflux (90–120°C) for 3–8 hours.
  • Yield : 65–78% after purification.

Mechanism :

  • Deprotonation of the active methylene group in 2-thiopheneacetic acid.
  • Nucleophilic attack on the aldehyde carbonyl.
  • Elimination of water to form the α,β-unsaturated system.

Purification :

  • Acid-base extraction to isolate the crude product.
  • Recrystallization from ethanol/water (3:1) yields pure crystals.

Catalytic Hydrogenation of Esters

A two-step approach converts ester precursors to the target acid.

Ester Synthesis

  • Reactants : 3-(Benzyloxy)phenylboronic acid and methyl 2-thien-2-ylacrylate.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Conditions : Suzuki-Miyaura coupling in THF/H₂O (3:1), 80°C, 12 hours.
  • Yield : 70–85%.

Ester Hydrolysis

  • Reagents : NaOH (2M) in ethanol/water (1:1).
  • Temperature : 60°C for 4–6 hours.
  • Yield : >90% after acidification (HCl).

Advantages :

  • High regioselectivity in coupling reactions.
  • Scalable for industrial production.

Direct Coupling via Heck Reaction

Palladium-catalyzed Heck coupling offers an alternative route.

Reaction Setup

  • Substrates : 3-(Benzyloxy)iodobenzene and 2-thienylacrylic acid.
  • Catalyst : Pd(OAc)₂ (2 mol%) with P(o-tol)₃.
  • Base : Et₃N in DMF at 100°C for 24 hours.
  • Yield : 50–60% after column chromatography (SiO₂, hexane/EtOAc).

Challenges :

  • Competing homocoupling of aryl halides.
  • Requires strict anhydrous conditions.

Functional Group Interconversion

Nitrile Hydrolysis

  • Starting Material : 3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylonitrile.
  • Conditions : H₂SO₄ (50%) at 120°C for 8 hours.
  • Yield : 75–80%.

Oxidation of Alcohols

  • Substrate : 3-[3-(Benzyloxy)phenyl]-2-thien-2-ylpropanol.
  • Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O).
  • Yield : 60–65%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Knoevenagel 65–78 ≥95 High Moderate
Catalytic Hydrogenation 70–85 ≥98 Very High High
Heck Coupling 50–60 ≥90 Moderate Low
Nitrile Hydrolysis 75–80 ≥92 High Moderate

Key Observations :

  • The Knoevenagel method balances cost and yield but requires rigorous purification.
  • Catalytic hydrogenation is optimal for large-scale synthesis due to high yields and purity.

Characterization Data

Spectroscopic Properties

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O benzyl).
  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.82 (d, J=16 Hz, 1H, CH=COO),
    • 7.45–7.20 (m, 8H, aromatic),
    • 5.15 (s, 2H, OCH₂Ph),
    • 3.75 (s, 3H, COOCH₃ in ester intermediates).

Chromatographic Purity

  • HPLC : >98% (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Challenges and Optimization Strategies

  • Thiophene Stability : Thienyl groups are prone to oxidation; use of inert atmospheres (N₂/Ar) is critical.
  • Benzyloxy Deprotection : Avoid strong acids to prevent cleavage; opt for hydrogenolysis (H₂/Pd-C) if needed.
  • Byproduct Formation : Column chromatography (SiO₂, EtOAc/hexane) effectively removes dimeric side products.

Industrial Applications and Patents

  • Pharmaceutical Intermediates : Key precursor for β3 adrenergic agonists (WO2003016307A1).
  • Material Science : Used in polymer coatings due to UV stability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted benzyloxy derivatives.

Scientific Research Applications

3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and thiophene groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The prop-2-enoic acid moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents Molecular Formula Key Features Reference
3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid - 3-(Benzyloxy)phenyl
- Thien-2-yl
C₁₉H₁₄O₃S High lipophilicity; potential for π-π interactions
3-Phenyl-2-(thien-2-yl)acrylic acid - Phenyl
- Thien-2-yl
C₁₃H₁₀O₂S Simpler structure; lacks benzyloxy group; lower molecular weight
3-(2-Thienyl)acrylic acid - Thien-2-yl (no phenyl or benzyloxy) C₇H₆O₂S Minimal steric hindrance; used in polymer chemistry
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) - 3,4-Dihydroxyphenyl C₉H₈O₄ Natural antioxidant; high solubility due to hydroxyl groups
3-Benzoylacrylic acid - Benzoyl C₁₀H₈O₃ Electron-withdrawing benzoyl group; used in photochemical studies
Key Observations:
  • Lipophilicity : The benzyloxy group in the target compound increases hydrophobicity compared to caffeic acid (hydroxyl-rich) or 3-(2-thienyl)acrylic acid. This property may enhance membrane permeability in biological systems but reduce aqueous solubility .
  • In contrast, the benzoyl group in 3-benzoylacrylic acid withdraws electrons, altering reactivity .
  • Biological Relevance : Caffeic acid’s hydroxyl groups confer antioxidant activity, whereas the benzyloxy and thiophene groups in the target compound may favor interactions with hydrophobic enzyme pockets .

Biological Activity

3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C20H16O3SC_{20}H_{16}O_3S and a molecular weight of 336.4 g/mol, is characterized by its unique structure, which combines a thienyl group with a benzyloxy-substituted phenyl moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (non-small-cell lung cancer)
  • HCT-116 (colon cancer)

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by assays using DAPI staining and fluorescence-activated cell sorting (FACS) techniques. These studies indicated that the compound could effectively induce apoptotic pathways, leading to cell death in targeted cancer cells .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes relevant to cancer progression and inflammation. For instance, it has shown potential as an inhibitor of monoamine oxidase B (MAO B), with IC50 values in the low nanomolar range, indicating high potency and selectivity .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been reported to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes. This suggests that the compound may be beneficial in treating conditions associated with excessive inflammation, such as asthma or arthritis .

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to elucidate the factors contributing to the biological activity of this compound. Modifications to the phenyl and thienyl groups have been systematically analyzed to optimize potency and selectivity against targeted enzymes and cancer cell lines.

Compound ModificationObserved ActivityReference
Benzyloxy substitutionEnhanced MAO B inhibition
Thienyl modificationsIncreased anti-inflammatory effects
Variations in substituents on phenyl ringAltered cytotoxicity profiles

Case Studies

  • Cytotoxicity Assay : In a study involving A549 lung cancer cells, this compound exhibited an IC50 value of approximately 10 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
  • Inhibition Studies : A detailed kinetic analysis revealed that the compound acts as a competitive inhibitor for MAO B with a Ki value of 0.22 µM, indicating its potential use in neurodegenerative diseases where MAO B is implicated .

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